molecular formula C40H33N3O4 B159650 N-FMOC-3-(triphenylmethyl)-L-histidine CAS No. 128545-09-5

N-FMOC-3-(triphenylmethyl)-L-histidine

Cat. No. B159650
M. Wt: 619.7 g/mol
InChI Key: LCDUPKDPUSBXAY-QNGWXLTQSA-N
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Description

“N-FMOC-3-(triphenylmethyl)-L-histidine” is a type of amino acid derivative. It has the molecular formula C40H33N3O4 and a molecular weight of 619.71 .


Molecular Structure Analysis

The molecular structure of “N-FMOC-3-(triphenylmethyl)-L-histidine” consists of 40 carbon atoms, 33 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“N-FMOC-3-(triphenylmethyl)-L-histidine” has a density of 1.24 g/cm3 . Its boiling point is 811.7ºC at 760 mmHg . The exact mass is 619.24700 .

Scientific Research Applications

Peptide Synthesis and Racemization Prevention

N-FMOC-3-(triphenylmethyl)-L-histidine is utilized for its protective properties in peptide synthesis, specifically in the fluorenylmethyloxycarbonyl (Fmoc) strategy. It's integral in preventing the racemization of histidine residues during peptide coupling reactions. For example, the 4-methoxybenzyloxymethyl (MBom) group has been introduced at the Nπ-position of histidine to eliminate side-chain-induced racemization in Fmoc strategy, showcasing the critical role of specific protective groups in synthesizing peptides with high fidelity (Hibino & Nishiuchi, 2011).

Modification for Self-assembly and Biological Activity

The modification of peptides with bulky hydrophobic aromatic units, such as Fmoc, can dramatically affect their self-assembly and biological properties. For instance, the attachment of a bulky Fmoc group to L-carnosine leads to the formation of well-defined amyloid fibrils and alters the peptide's zinc-binding properties, which are essential for its biological roles. This demonstrates how chemical modifications can be used to tailor the physical and chemical properties of peptides for specific applications (Castelletto et al., 2011).

Application in Histidine Methylation Studies

N-FMOC-3-(triphenylmethyl)-L-histidine also facilitates the study of histidine methylation, a post-translational modification that affects protein function. The synthesis of N-α-Fmoc-N-τ-methyl-L-histidine, for instance, allows for the exploration of the effects of histidine methylation on peptide and protein interactions, providing insights into the molecular mechanisms underlying these modifications (Eifler et al., 2004).

Development of Triazole Phosphohistidine Analogues

The development of triazole phosphohistidine analogues compatible with the Fmoc strategy has significant implications for the study of histidine phosphorylation, a crucial post-translational modification in both bacterial signaling and potential eukaryotic processes. These analogues facilitate the generation of site-specific antibodies, highlighting the versatility of N-FMOC-3-(triphenylmethyl)-L-histidine in enabling the study of histidine-related modifications (McAllister & Webb, 2012).

Safety And Hazards

“N-FMOC-3-(triphenylmethyl)-L-histidine” is irritating to eyes, respiratory system, and skin . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . In case of contact, immediately flush eyes or skin with plenty of water . If inhaled, remove from exposure and move to fresh air immediately .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-41-27-43(31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDUPKDPUSBXAY-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370283
Record name N-FMOC-3-(triphenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-FMOC-3-(triphenylmethyl)-L-histidine

CAS RN

128545-09-5
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(triphenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128545-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-FMOC-3-(triphenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(triphenylmethyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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